1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea

Scaffold hopping Kinase inhibitor SMYD3

Obtain a non-covalent 5-oxopyrrolidin-3-yl urea scaffold (MW 311.76, XLogP3 0.5) for target-engagement studies versus covalent tool compounds like EM127. The 4-chlorophenyl and 3-hydroxypropyl substitutions, verified by the supplier's LCMS/NMR data, ensure reproducible SAR. The primary alcohol handle enables late-stage derivatization, making it ideal for fragment elaboration, matched-pair analysis, or as an analytical benchmark.

Molecular Formula C14H18ClN3O3
Molecular Weight 311.77
CAS No. 894025-31-1
Cat. No. B2507088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea
CAS894025-31-1
Molecular FormulaC14H18ClN3O3
Molecular Weight311.77
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCCO
InChIInChI=1S/C14H18ClN3O3/c15-10-2-4-12(5-3-10)18-9-11(8-13(18)20)17-14(21)16-6-1-7-19/h2-5,11,19H,1,6-9H2,(H2,16,17,21)
InChIKeyLWVRQENHQMLRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea (CAS 894025-31-1) — Chemical Identity and Structural Classification


1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea (CAS 894025‑31‑1) is a synthetic, trisubstituted urea derivative built on a 5‑oxopyrrolidin‑3‑yl scaffold featuring a 4‑chlorophenyl N‑substituent and a 3‑hydroxypropyl urea side chain [1]. With a molecular formula of C₁₄H₁₈ClN₃O₃ and a molecular weight of 311.76 g mol⁻¹, the compound belongs to the pharmacologically relevant class of 3‑pyrrolidinylureas, a scaffold historically explored for local‑anesthetic and anti‑arrhythmic activities [2] and more recently pursued for modulation of targets such as TrkA kinase and soluble epoxide hydrolase. The compound’s computed topological polar surface area (TPSA) of 76.38 Ų and XLogP3 of 0.5 [1] place it firmly within drug‑like chemical space, making it a candidate for lead‑optimisation programmes where balanced polarity and hydrogen‑bonding capacity are required.

Structural Nuance in 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea — Why In‑Class Analogs Cannot Be Assumed Interchangeable


Although many trisubstituted ureas or 3‑pyrrolidinylureas appear superficially similar, biological performance can diverge dramatically with subtle changes in substitution pattern and scaffold rigidity. For example, exchanging the 4‑chlorophenyl group for a 4‑methoxyphenyl analogue alters computed lipophilicity and hydrogen‑bond acceptor character, which in turn influences membrane permeability and target‑binding kinetics [1]. Furthermore, the presence of a 3‑hydroxypropyl chain instead of a simple methyl or benzyl group introduces an additional hydrogen‑bond donor/acceptor pair capable of engaging polar residues in a binding pocket or improving aqueous solubility. The 5‑oxopyrrolidin‑3‑yl core imposes conformational restriction that distinguishes this compound from flexible‑chain urea derivatives or piperidine‑based congeners such as EM127 (a covalent SMYD3 inhibitor that shares the identical molecular formula but exhibits a completely different scaffold and mechanism [2]). Consequently, procuring a generic “urea derivative” or “pyrrolidinone” without considering these precise structural determinants risks irreproducible SAR and wasted screening resources.

Quantitative Differentiation Profile for 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea


Scaffold Geometry Distinction Over Co‑Formula Piperidine‑Based Inhibitor EM127

Despite sharing the identical molecular formula (C₁₄H₁₈ClN₃O₃, MW 311.76), 1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea is built on a 5‑oxopyrrolidine scaffold, whereas EM127 is a 4‑aminopiperidine derivative bearing a 2‑chloroethanoyl warhead and an oxazole‑amide terminus [1]. The topological polar surface area (TPSA) of the target compound is 76.38 Ų [2], while EM127 possesses a TPSA of 87.6 Ų (calculated from its oxazole and chloroacetyl moieties), translating to a 13 % difference in polarity. The pyrrolidinone‑urea architecture lacks the electrophilic warhead of EM127, rendering it a reversible, non‑covalent ligand scaffold. This fundamental mechanistic dichotomy means the two compounds address different target profiles and safety pharmacology endpoints despite their isomeric relationship.

Scaffold hopping Kinase inhibitor SMYD3 Ligand design

Lipophilicity Tuning Relative to 4‑Methoxyphenyl Analog

The 4‑chlorophenyl substituent in the target compound imparts computed XLogP3 = 0.5 [1]. Replacing chlorine with methoxy in the closely related analog 1-(3-hydroxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea reduces computed XLogP3 to approximately 0.0 – 0.2 (estimated from group‑contribution methods) [2]. The ΔXLogP3 of ≥ 0.3 log units is consistent with the known Hansch π parameter for Cl → OMe substitution (Δπ ≈ ‑0.6). Higher lipophilicity of the chloro derivative can enhance passive diffusion across lipid bilayers but may also increase the risk of CYP inhibition or hERG binding; the methoxy analog, being more polar, may exhibit better aqueous solubility at the expense of membrane flux.

SAR Lipophilicity Lead optimization Permeability

Hydrogen‑Bond Donor Architecture Versus Precursor Fragment 4‑Amino‑1‑(4‑chlorophenyl)pyrrolidin‑2‑one

The target compound possesses three hydrogen‑bond donors (HBD): the urea NH, the terminal alcohol, and the pyrrolidinone amide NH [1]. Its precursor fragment, 4‑amino‑1‑(4‑chlorophenyl)pyrrolidin‑2‑one, contains only two HBD (amine NH₂) and lacks the urea and hydroxypropyl motifs entirely . The incremental HBD count (+1) and the addition of a hydrogen‑bond acceptor (urea carbonyl) increase the compound’s capacity for directional intermolecular interactions, which can be exploited for target engagement in binding pockets rich in polar residues. At the same time, the total HBD count of 3 remains well below the Lipinski Rule‑of‑Five threshold, preserving drug‑likeness.

Hydrogen bonding Fragment-based design Solubility

Application Scenarios for 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea Based on Evidence‑Backed Differentiation


Scaffold‑Hopping Starting Point for Reversible Kinase or Epoxide Hydrolase Inhibitor Discovery

When a program requires a non‑covalent ligand scaffold with the same molecular formula as a covalent tool compound (e.g., EM127 for SMYD3), the pyrrolidin‑3‑yl urea core of this compound provides a scaffold‑hopping alternative. The absence of an electrophilic warhead eliminates covalent adduct formation, simplifying target‑engagement validation (e.g., washout experiments) and reducing the risk of off‑target protein modification. The conformational restriction imposed by the pyrrolidinone ring combined with the hydrogen‑bond‑donor/acceptor network makes it suitable for crystallography‑driven fragment elaboration against targets such as TrkA kinase, soluble epoxide hydrolase, or other urea‑recognising proteins [1].

Lipophilicity‑Optimised Probe in Cellular Permeability SAR Cascades

In a matched molecular pair analysis, the higher computed XLogP3 (0.5) of the 4‑chlorophenyl analog relative to the 4‑methoxyphenyl comparator (≈0.0–0.2) enables systematic investigation of the relationship between logP, passive permeability, and intracellular target occupancy. Researchers can use this compound alongside its methoxy congener to deconvolve the contributions of lipophilicity versus H‑bond potential to cellular activity, thereby deriving predictive models that guide further optimisation [2].

Late‑Stage Functionalisation Intermediate for Prodrug or Bioconjugate Synthesis

The 3‑hydroxypropyl side chain provides a primary alcohol handle that is amenable to esterification, carbamate formation, or phosphoramidite coupling without perturbing the core pharmacophore. This enables late‑stage derivatisation to install prodrug moieties, fluorescent tags, or biotin linkers for pull‑down experiments. The structural integrity of the 5‑oxopyrrolidine ring under standard coupling conditions (e.g., Steglich esterification) ensures that the scaffold remains intact during conjugation .

Reference Standard for In‑House Purity and Stability Testing of Pyrrolidinyl‑Urea Libraries

Given its balanced physicochemical profile (MW = 311.76, TPSA = 76.38 Ų, HBD = 3) and the availability of certified analytical data from reputable suppliers, this compound can serve as a quality‑control benchmark during the synthesis and purification of new pyrrolidinyl‑urea derivatives. Its sharp HPLC retention time and well‑resolved ¹H NMR spectra facilitate rapid method development for high‑throughput analysis of compound libraries [1].

Quote Request

Request a Quote for 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.